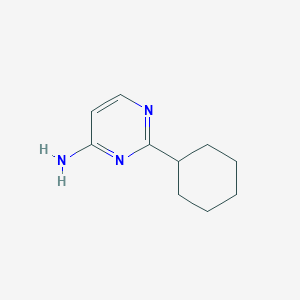

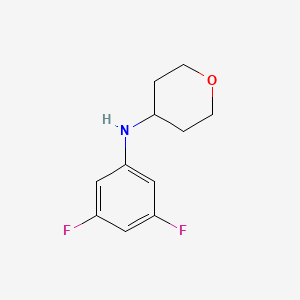

N-(3,5-difluorophenyl)oxan-4-amine

Übersicht

Beschreibung

“N-(3,5-difluorophenyl)oxan-4-amine” is a chemical compound with the molecular formula C11H13F2NO. It has a molecular weight of 213.22 . This compound is used for research purposes .

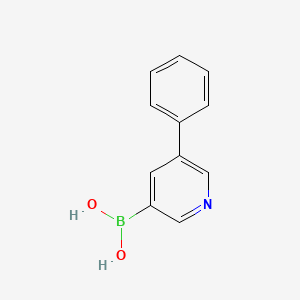

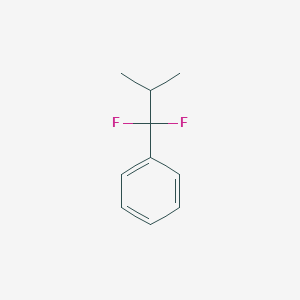

Molecular Structure Analysis

The molecular structure of “N-(3,5-difluorophenyl)oxan-4-amine” consists of an oxan ring attached to an amine group and a phenyl ring. The phenyl ring is substituted with two fluorine atoms at the 3rd and 5th positions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Photochemical Synthesis of Fluorinated Heterocyclic Compounds : Research shows the use of photochemical methods to synthesize 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, a class related to N-(3,5-difluorophenyl)oxan-4-amine. This approach provides a novel route for the synthesis of fluorinated compounds, which are crucial in various chemical industries (Buscemi et al., 2001).

Reductive Amination Using Cobalt Oxide Nanoparticles : A study demonstrates the use of cobalt oxide nanoparticles for the efficient synthesis of N-methyl- and N-alkylamines, highlighting the significance of these amines in academic research and industrial production (Senthamarai et al., 2018).

Photophysical and Electrochemical Applications

- Organic Light-Emitting Devices (OLEDs) : Novel 2,4-difluorophenyl-functionalized arylamine compounds, closely related to N-(3,5-difluorophenyl)oxan-4-amine, have been synthesized and used as hole-injecting/hole-transporting layers in OLEDs. This study indicates the potential of such compounds in enhancing the efficiency and luminance of these devices (Li et al., 2012).

Synthesis of Biobased Amines

- Biobased Amines for Material Chemistry : Amines, including those derived from compounds like N-(3,5-difluorophenyl)oxan-4-amine, play a crucial role in the synthesis of biobased polymers, which are increasingly important in various applications such as automotive, aerospace, and health. This research outlines the synthesis and applications of biobased amines (Froidevaux et al., 2016).

Polymer Science

Hyperbranched Polyimides for Gas Separation : The study of hyperbranched polyimides, synthesized using aromatic diamines like N-(3,5-difluorophenyl)oxan-4-amine, demonstrates their potential in gas separation applications, highlighting the material's thermal stability and mechanical properties (Fang et al., 2000).

Aromatic Poly(Amine-Imide)s with Electrochromic Characteristics : Research into the synthesis and properties of novel aromatic poly(amine-imide)s containing pendent triphenylamine groups, related to N-(3,5-difluorophenyl)oxan-4-amine, reveals their potential in electrochromic devices due to their thermal stability, solubility, and mechanical properties (Cheng et al., 2005).

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJKXDYTJJACOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorophenyl)oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

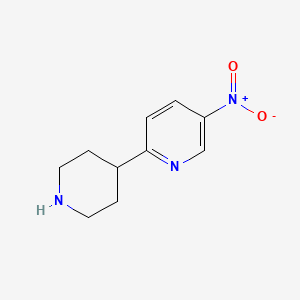

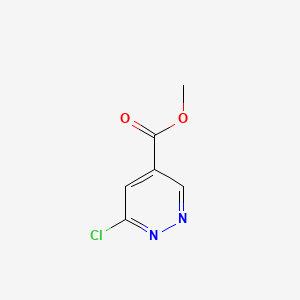

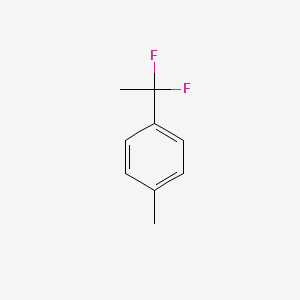

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)